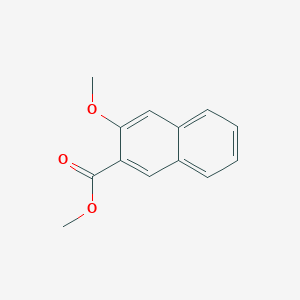

Methyl 3-methoxy-2-naphthoate

Descripción general

Descripción

Methyl 3-methoxy-2-naphthoate is an organic compound with the molecular formula C13H12O3. It is a methyl ester derivative of 3-methoxy-2-naphthoic acid. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 3-methoxy-2-naphthoate can be synthesized through the esterification of 3-methoxy-2-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture overnight to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction conditions can enhance the scalability of the production .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding naphthoquinones.

Reduction: Reduction of this compound can yield dihydro derivatives.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

Substitution: Reagents like nitric acid for nitration and bromine for halogenation are commonly employed.

Major Products Formed:

Oxidation: Naphthoquinones

Reduction: Dihydro derivatives

Substitution: Nitro and halogenated derivatives

Aplicaciones Científicas De Investigación

Methyl 3-methoxy-2-naphthoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of dyes, pigments, and other materials

Mecanismo De Acción

The mechanism of action of methyl 3-methoxy-2-naphthoate involves its interaction with specific molecular targets. For instance, in photochemical reactions, it forms stable host-guest complexes with modified cyclodextrins, which can significantly affect its reactivity and selectivity . The compound’s effects are mediated through noncovalent interactions, including hydrogen bonding and van der Waals forces .

Comparación Con Compuestos Similares

- Methyl 3-hydroxy-2-naphthoate

- Methyl 2-naphthoate

- Methyl 6-methoxy-2-naphthoate

Comparison: Methyl 3-methoxy-2-naphthoate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. Compared to methyl 3-hydroxy-2-naphthoate, the methoxy group in this compound makes it less polar and more hydrophobic, affecting its solubility and reactivity .

Actividad Biológica

Methyl 3-methoxy-2-naphthoate (C13H12O3) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

This compound is a methyl ester derivative synthesized through the esterification of 3-methoxy-2-naphthoic acid with methanol, typically using a strong acid catalyst like sulfuric acid. The compound has a unique substitution pattern on the naphthalene ring, which influences its chemical and physical properties, such as solubility and reactivity .

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various naphthoate derivatives, this compound demonstrated effectiveness against several bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

2. Anticancer Properties

This compound has also been studied for its anticancer properties. Research shows that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. In vitro studies have demonstrated that the compound inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells .

Case Study: Anticancer Activity in Breast Cancer Cells

A notable study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes, leading to leakage of cellular contents and eventual cell death.

- Anticancer Mechanism : It induces apoptosis by activating caspases and altering the expression levels of proteins involved in cell survival and death pathways.

Supramolecular Interactions

Recent studies have explored the supramolecular complexation of this compound with modified γ-cyclodextrins (CDs). These interactions enhance its reactivity and selectivity in photochemical reactions. The formation of stable host-guest complexes allows for improved enantioselectivity during photocyclodimerization processes, which may have implications for drug design and delivery systems .

Table 2: Binding Affinity with Modified γ-Cyclodextrins

| Cyclodextrin Modification | Binding Affinity (kcal/mol) |

|---|---|

| Unmodified | -6.5 |

| Secondary Rim Modification | -5.0 |

| Primary Rim Modification | -7.0 |

Propiedades

IUPAC Name |

methyl 3-methoxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-15-12-8-10-6-4-3-5-9(10)7-11(12)13(14)16-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLSAOVNAXJHHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00304838 | |

| Record name | Methyl 3-methoxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13041-60-6 | |

| Record name | 13041-60-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-methoxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-Methoxy-2-naphthoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the photochemical behavior of Methyl 3-methoxy-2-naphthoate?

A1: this compound exhibits interesting photochemical behavior, particularly its propensity to undergo photodimerization. Studies have shown that it forms head-to-tail photodimers upon irradiation, with the bonding occurring between the substituted rings of two molecules []. Interestingly, the presence of pyrene during irradiation leads to the formation of a mixture of the photodimer and an additional product []. Additionally, applying high pressure (2000 bars) during irradiation significantly enhances the rate of photodimerization, suggesting a negative activation volume for the reaction [].

Q2: How does this compound interact with modified γ-cyclodextrins?

A2: this compound forms stable 1:2 host-guest complexes with modified γ-cyclodextrins []. This interaction has been studied using various spectroscopic techniques such as UV-Vis, fluorescence, and circular dichroism spectroscopy. The binding affinity of these complexes depends heavily on the specific modifications made to the γ-cyclodextrin, particularly at the secondary rim. Interestingly, modifications at the secondary rim can disrupt the hydrogen-bonding network, leading to a more flexible cyclodextrin structure and a reduction in enantioselectivity during photodimerization reactions [].

Q3: Can this compound be used in catalytic reactions?

A3: While this compound itself might not act as a catalyst, its interaction with chiral hosts like modified γ-cyclodextrins can be exploited for enantiodifferentiating photocyclodimerization reactions []. The chiral environment provided by the cyclodextrin influences the stereochemical outcome of the photodimerization of this compound.

Q4: Has the absolute configuration of compounds related to this compound been determined?

A4: Yes, the absolute configurations of several compounds derived from this compound, specifically axially dissymmetric 10,10′-dihydroxy-9,9′-biphenanthryl and its derivatives, have been successfully determined. Researchers achieved this by employing stereoselective oxidative coupling of a tetrahydrophenanthrene derivative obtained from this compound []. This process yielded a key intermediate, which was subsequently transformed into a series of biphenanthryl derivatives with defined stereochemistry.

Q5: Are there any novel catalytic reactions involving this compound?

A5: Recent research has explored the use of nickel catalysts for the reductive cleavage of aryl methyl ethers, including this compound []. This reaction demonstrates a remarkable functional group tolerance and broad substrate scope, offering a new approach to cleaving challenging C-O bonds. This development opens up new possibilities for utilizing this compound in synthetic transformations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.